molecular formula C19H20N2O B5738618 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol

Cat. No. B5738618
M. Wt: 292.4 g/mol
InChI Key: GKFUWGIKXZPLAX-UHFFFAOYSA-N
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Description

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol (referred to as TPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a pyrazole derivative that has been synthesized using several methods.

Mechanism of Action

The mechanism of action of TPP is not fully understood. However, it has been suggested that TPP acts by inhibiting the activity of certain enzymes involved in inflammation and cancer. TPP has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
TPP has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. TPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, TPP has been shown to protect against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPP is its versatility. It can be easily synthesized using several methods and can be used for various applications. However, one of the main limitations of TPP is its low solubility in water, which can limit its use in certain experiments.

Future Directions

For the study of TPP include the development of new synthesis methods, the study of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential applications in catalysis and materials science.

Synthesis Methods

Several methods have been reported for the synthesis of TPP. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with 2-hydroxybenzaldehyde in the presence of a base. The resulting product is then cyclized using acetic acid to obtain TPP. Another method involves the reaction of 4-tert-butylphenylhydrazine with 2-hydroxyacetophenone in the presence of a base, followed by cyclization using acetic acid.

Scientific Research Applications

TPP has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TPP has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, TPP has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.

properties

IUPAC Name

2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19(2,3)14-10-8-13(9-11-14)16-12-17(21-20-16)15-6-4-5-7-18(15)22/h4-12,22H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFUWGIKXZPLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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